4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid
Descripción
4-{[6-(3-Fluorophenyl)pyridazin-3-yl]-amino}benzoic acid (Molecular Formula: C₁₇H₁₂FN₃O₂; Molecular Weight: 309.30; CAS: 1119450-51-9) is a pyridazine derivative featuring a benzoic acid moiety and a 3-fluorophenyl substituent. It is pharmacologically notable as XAV939, a potent inhibitor of tankyrase (TNKS) and TNK2, demonstrating activity at low concentrations (e.g., 0.3 µM in APC-deficient colorectal cancer models) . Its structure combines a pyridazine core with a fluorine-substituted aromatic ring, enabling interactions with enzymatic targets through hydrogen bonding and hydrophobic effects.
Propiedades
IUPAC Name |
4-[[6-(3-fluorophenyl)pyridazin-3-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-13-3-1-2-12(10-13)15-8-9-16(21-20-15)19-14-6-4-11(5-7-14)17(22)23/h1-10H,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMMIWLDOUMUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid involves several steps, typically starting with the preparation of the pyridazine core. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The amino group is introduced through a nucleophilic substitution reaction, and the benzoic acid moiety is attached via an amide bond formation .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups present in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, have shown promising activity against various cancer cell lines. The compound N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide exhibited significant in vitro inhibitory effects on VEGFR-2, a critical target in cancer therapy . Moreover, compounds derived from PABA demonstrated IC50 values ranging from 21.3 to 28.3 µM against A549 lung cancer cells, indicating their potential as anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory properties of similar compounds have also been investigated. For example, the incorporation of specific functional groups into the benzoic acid framework has led to the synthesis of novel anti-inflammatory agents. These compounds have been shown to inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, which are pivotal in inflammatory responses . The mechanism often involves modulation of signaling pathways related to inflammation, making these compounds valuable in treating inflammatory diseases.
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Modifications at various positions on the aromatic rings can significantly affect potency and selectivity against target enzymes or receptors. For instance, varying substituents on the pyridazine ring has been shown to influence both anticancer and anti-inflammatory activities, guiding future drug design efforts .
Case Studies
Mecanismo De Acción
The mechanism of action of 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups, core heterocycles, or aromatic ring modifications. Below is a detailed comparison based on molecular properties, synthesis, and pharmacological relevance.
Table 1: Structural and Pharmacological Comparison
Key Observations
Positional Isomerism (3-F vs. 4-F Phenyl) :
The 3-fluorophenyl analog (target compound) and its 4-fluorophenyl isomer (CAS: 1119452-47-9) share identical molecular formulas but differ in fluorine positioning. The 3-fluoro substitution likely enhances steric and electronic interactions with TNKS/TNK2, critical for inhibitory activity .
Heterocyclic Core Variations: Imidazo[1,2-b]pyridazine derivatives (e.g., 7c) exhibit higher molecular weights (383.09 vs. 309.30) due to fused imidazole rings. These compounds, optimized for antimalarial activity, show distinct solubility profiles (purified via 1.5–4% CH₃OH/DCM) . Pyridazine vs.
Substituent Effects: Electron-Withdrawing Groups (F, CF₃): Fluorine and trifluoromethyl groups enhance metabolic stability and target affinity. Methoxy Groups: Methoxy-substituted analogs (e.g., ZX-AN035089) exhibit higher molecular weights (323.30 vs. 309.30) and altered solubility due to increased H-bond acceptors (6 vs. 5 in the target compound) .
Synthetic and Purification Challenges :
Actividad Biológica
4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₇H₁₂FN₃O₂
- CAS Number : 1119450-51-9
- MDL Number : MFCD12027384
This structure features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and antitumor properties.
The biological activity of this compound primarily involves inhibition of specific enzymes and receptors. Its design suggests potential interactions with monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.
Inhibitory Effects on Enzymes
Research indicates that derivatives of pyridazinone compounds exhibit significant inhibitory effects on MAO-A and MAO-B. For example, related compounds have shown IC50 values as low as 0.013 µM for MAO-B, indicating potent inhibition that could be relevant for treating neurodegenerative diseases like Alzheimer’s .
Antitumor Activity
Pyridazine derivatives have been studied for their antitumor properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may contribute to such activities by modulating key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by its ability to inhibit pro-inflammatory cytokines. This activity is critical in conditions such as arthritis and other inflammatory diseases. Pyridazine derivatives have been shown to downregulate inflammatory markers, suggesting a therapeutic role in managing chronic inflammation.
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective effects of pyridazine derivatives against oxidative stress in neuronal cells. The compound demonstrated a significant reduction in reactive oxygen species (ROS) production, indicating its potential for neuroprotection .
- Cancer Research : In a series of experiments involving various cancer cell lines, derivatives similar to this compound were tested for their cytotoxic effects. Results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, making them promising candidates for further development .
Data Tables
| Biological Activity | IC50 Value (µM) | Target Enzyme/Receptor |
|---|---|---|
| MAO-B Inhibition | 0.013 | Monoamine Oxidase B |
| Cytotoxicity | Varies | Cancer Cell Lines |
| Anti-inflammatory | Not quantified | Pro-inflammatory Cytokines |
Q & A
Q. What synthetic routes are commonly employed for 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid?
Synthesis typically involves multi-step reactions, including condensation of fluorophenyl-substituted pyridazine intermediates with aminobenzoic acid derivatives. For example, related pyridazinone derivatives are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, followed by acid-catalyzed amidation . Key steps may include purification using column chromatography and recrystallization in ethanol/water mixtures .
Q. What spectroscopic methods validate the structural integrity of this compound?
¹H/¹³C NMR and LC-MS are critical for characterization. For instance, ¹H NMR (600 MHz, DMSO-d₆) of a related imidazopyridazine derivative revealed aromatic proton signals at δ 8.43–7.46 ppm, while LC-MS confirmed molecular weight (e.g., [M+H]⁺ = 273.87) .
Q. What physicochemical properties influence its bioavailability?
Solubility (polar vs. nonpolar solvents), logP (partition coefficient), and pKa (acid dissociation constant) are key. Fluorophenyl groups enhance lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .
Q. How is purity assessed during synthesis?
HPLC (≥95% purity) and LC-MS are standard. For example, a related compound achieved 93% purity with a retention time of 2.54 minutes in reverse-phase LC-MS .
Q. What biological activities are reported for this compound?
Pyridazinone derivatives exhibit antiplatelet, cardioactive, and antiplasmodial activities. The fluorophenyl moiety may enhance target binding via hydrophobic interactions .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide optimization for specific targets?
Modifications at the pyridazine ring (e.g., halogenation, alkylation) and benzoic acid substituents (e.g., electron-withdrawing groups) are explored. For example, trifluoromethyl groups in related compounds improved enzyme inhibition potency by 30% . Computational docking (e.g., AutoDock Vina) predicts binding modes to kinases or receptors .
Q. What strategies resolve contradictions in biological activity data across studies?
Cross-validate assays (e.g., enzymatic vs. cell-based) and control variables like buffer pH or incubation time. For instance, discrepancies in antiplasmodial IC₅₀ values may arise from differential parasite strain susceptibility .
Q. How does the fluorophenyl substituent impact enzyme interactions?
Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions. In a kinase inhibition study, 3-fluorophenyl analogs showed 2-fold higher binding affinity compared to non-fluorinated derivatives .
Q. What computational models predict metabolic stability?
QSAR models using descriptors like topological polar surface area (TPSA) and cytochrome P450 metabolism sites. Fluorine substitution at meta-positions reduces oxidative metabolism by 40% in hepatic microsome assays .
Q. How is enantiomeric purity achieved in chiral derivatives?
Asymmetric catalysis (e.g., chiral palladium complexes) or resolution via chiral HPLC. A related oxazolo-pyridine derivative required (5R)-stereochemistry for optimal activity, achieved with >99% ee using a chiral auxiliary .
Q. What formulation strategies address low aqueous solubility?
Co-solvents (e.g., PEG 400), nanocarriers (liposomes), or prodrugs (e.g., methyl ester derivatives). A benzoic acid prodrug increased solubility by 10-fold in phosphate-buffered saline .
Q. How do researchers validate target engagement in cellular models?
CRISPR-Cas9 knockout of putative targets (e.g., phosphatidylinositol-4-kinase) or fluorescent polarization assays. A 50% reduction in parasite growth was observed in PI4K-deficient strains treated with a related compound .
Data Contradiction Analysis
Q. Why do IC₅₀ values vary between enzymatic and cell-based assays?
Differences may stem from cell permeability, efflux pumps, or off-target effects. For example, a compound with IC₅₀ = 50 nM in enzyme assays showed IC₅₀ = 1.2 µM in cell cultures due to P-glycoprotein-mediated efflux .
Q. How do assay conditions (pH, temperature) affect activity measurements?
Enzymatic assays at pH 7.4 vs. 6.8 altered Ki values by 3-fold for a carboxylate-containing inhibitor. Pre-incubation temperature (4°C vs. 37°C) also impacted binding kinetics .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
